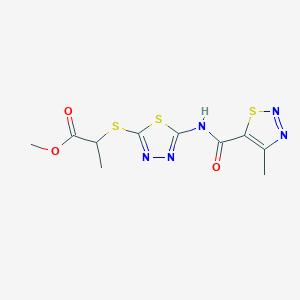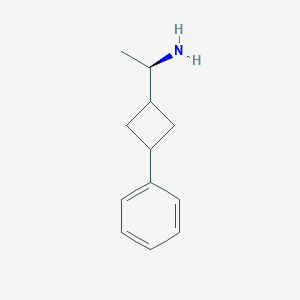
2-((5-(4-méthyl-1,2,3-thiadiazol-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features prominently in various scientific and industrial applications. With its unique structure containing both thiadiazole rings and a propanoate moiety, it offers a broad spectrum of chemical interactions.
Applications De Recherche Scientifique
Chemistry: This compound is a valuable intermediate in organic synthesis, particularly for developing heterocyclic compounds and sulfur-containing molecules.
Biology: In biological research, it’s used for the synthesis of potential bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Its derivatives are explored for therapeutic applications, especially in designing new drugs with antimicrobial and anti-inflammatory properties.
Industry: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is utilized in manufacturing specialized materials and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves a multi-step synthetic process. The starting materials are often 4-methyl-1,2,3-thiadiazole and 1,3,4-thiadiazole, which are then functionalized with a propanoate group through a series of nucleophilic substitution reactions. Key reagents include carboxylic acids, amines, and sulfur-containing compounds, with conditions involving controlled temperatures and pH levels to ensure the stability of intermediates and the final product.
Industrial Production Methods: Industrial synthesis scales up these laboratory methods, optimizing for efficiency and yield. This may involve batch or continuous flow reactors to manage the exothermic reactions safely. Catalysts and solvents are chosen to maximize product purity and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The main products formed depend on the specific reactions. Oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically introduce new functional groups onto the thiadiazole rings.
Mécanisme D'action
The compound operates by interacting with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can disrupt normal biological processes, thereby inhibiting or modifying cellular functions. The presence of thiadiazole rings is critical for binding to target sites, altering their activity, and triggering desired biochemical pathways.
Comparaison Avec Des Composés Similaires
When compared to other thiadiazole derivatives, Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its unique propanoate group, which enhances its reactivity and specificity. Similar compounds include:
4-methyl-1,2,3-thiadiazole
1,3,4-thiadiazole derivatives
Sulfur-containing heterocycles
Each of these shares some structural features but differs in their chemical behavior and application scope, making Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate uniquely suited for particular scientific and industrial applications.
So, there you have it—a comprehensive look into the world of this fascinating compound. What else can we dive into today?
Propriétés
IUPAC Name |
methyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S3/c1-4-6(21-15-12-4)7(16)11-9-13-14-10(20-9)19-5(2)8(17)18-3/h5H,1-3H3,(H,11,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLHTKHKJALVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Methoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2402442.png)
![7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2402445.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2402446.png)
![3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2402449.png)

![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402454.png)

![9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402457.png)
![N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine](/img/structure/B2402458.png)


![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)
![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
